![molecular formula C15H22N2O2 B14325686 2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide CAS No. 104123-77-5](/img/structure/B14325686.png)
2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides It features an ethoxy group attached to the benzene ring and a piperidin-1-ylmethyl group attached to the amide nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide typically involves the following steps:
-
Formation of the Benzamide Core: : The benzamide core can be synthesized by reacting 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidin-1-ylmethanamine to yield the desired benzamide.
-
Reaction Conditions: : The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is typically maintained between 0°C and room temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used. The reaction is usually performed in anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: The major products include 2-ethoxybenzaldehyde or 2-ethoxybenzoic acid.
Reduction: The major product is 2-ethoxy-N-[(piperidin-1-yl)methyl]amine.
Substitution: The major products depend on the substituent introduced, such as 2-bromo-N-[(piperidin-1-yl)methyl]benzamide.
科学研究应用
2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The ethoxy group may influence the compound’s lipophilicity and ability to cross biological membranes, affecting its bioavailability and distribution within the body.
相似化合物的比较
Similar Compounds
N-(Piperidin-4-yl)benzamide: This compound lacks the ethoxy group, which may affect its pharmacological properties.
2-Methoxy-N-[(piperidin-1-yl)methyl]benzamide: The methoxy group may alter the compound’s reactivity and biological activity compared to the ethoxy analog.
2-Ethoxy-N-[(morpholin-4-yl)methyl]benzamide: The morpholine ring may introduce different steric and electronic effects compared to the piperidine ring.
Uniqueness
2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide is unique due to the presence of both the ethoxy and piperidin-1-ylmethyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
104123-77-5 |
|---|---|
分子式 |
C15H22N2O2 |
分子量 |
262.35 g/mol |
IUPAC 名称 |
2-ethoxy-N-(piperidin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-14-9-5-4-8-13(14)15(18)16-12-17-10-6-3-7-11-17/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,16,18) |
InChI 键 |
KMZGNJQPSNNRNN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1C(=O)NCN2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


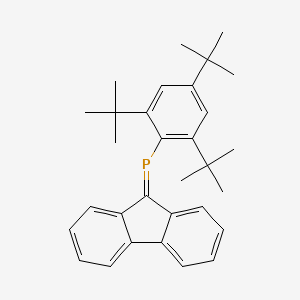
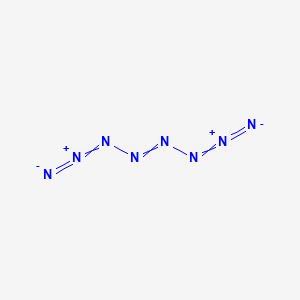

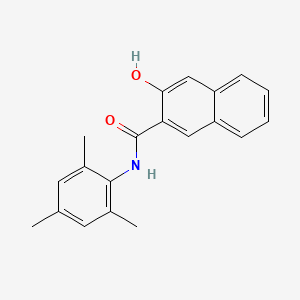
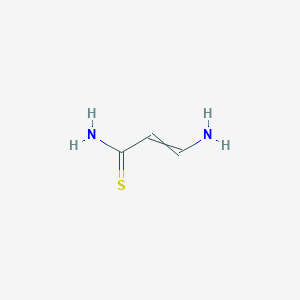
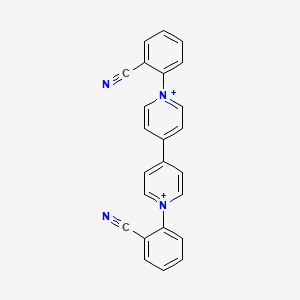
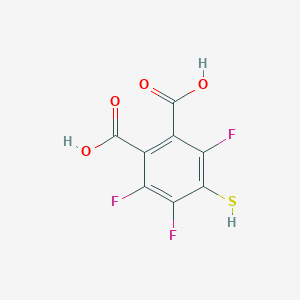



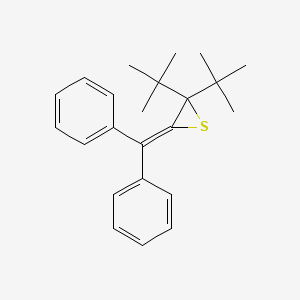
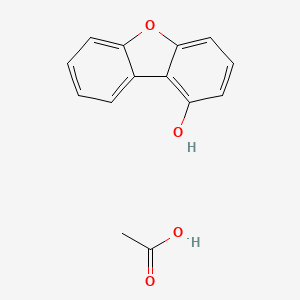
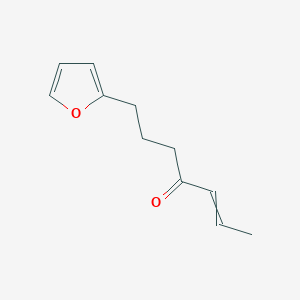
![Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)-](/img/structure/B14325701.png)
